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cis-1-Chloro-1,5-hexadiene

Cat. No.: B1145500
CAS No.: 27934-74-3
M. Wt: 116.59
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Description

Significance of Allylic Chlorides and Dienes in Synthetic Methodologies

The synthetic importance of cis-1-Chloro-1,5-hexadiene is best understood by considering its constituent functional groups: an allylic chloride and a diene.

Allylic Chlorides: These compounds are characterized by a chlorine atom attached to a carbon atom adjacent to a carbon-carbon double bond. wikipedia.org This structural motif imparts heightened reactivity compared to simple alkyl halides. wikipedia.org The C-Cl bond is weakened, and the allylic position is susceptible to nucleophilic substitution, often proceeding through an S_N2' mechanism. Allylic chlorides are versatile alkylating agents and serve as precursors to a wide range of other functional groups, including allyl alcohols, allylamines, and ethers. chemcess.comwikipedia.org Their utility extends to the synthesis of polymers, pharmaceuticals, and pesticides. wikipedia.org The reactivity of allylic halides can be harnessed in various transformations, including reductive coupling and oxidative addition to transition metals to form intermediates like allylpalladium chloride dimer. wikipedia.org

Dienes: Dienes are hydrocarbons containing two carbon-carbon double bonds. wikipedia.org They are broadly classified based on the relative position of these bonds into three types: conjugated (separated by one single bond), unconjugated or isolated (separated by two or more single bonds), and cumulated (sharing a common atom). wikipedia.org this compound is an example of an unconjugated diene. wikipedia.org Dienes are foundational building blocks in organic synthesis. numberanalytics.comnih.gov Conjugated dienes are famously used in Diels-Alder reactions to construct six-membered rings, a powerful tool in the synthesis of complex molecules. numberanalytics.commsu.edu Both conjugated and unconjugated dienes are crucial monomers in the polymer industry and can act as chelating ligands in organometallic chemistry, influencing the outcome of catalytic cycles. wikipedia.orgnih.gov

Structural Characteristics and Reactivity Context of this compound

The structure of this compound dictates its chemical behavior. It consists of a six-carbon chain with a chlorine atom on the first carbon and double bonds located between carbons 1 and 2, and carbons 5 and 6. smolecule.comnih.gov The designation "cis" or (Z) indicates that the higher priority groups on each carbon of the C1=C2 double bond are on the same side. nih.govquora.com

The molecule's reactivity is a composite of its functional parts. As an allylic chloride, it is prone to nucleophilic substitution reactions. smolecule.com As a diene, its two double bonds can undergo electrophilic addition reactions. smolecule.com It can also participate in cycloaddition reactions, although its unconjugated nature means it will not behave as a typical diene in a Diels-Alder reaction without prior isomerization. msu.edusmolecule.com Elimination reactions to form more unsaturated compounds are also possible under specific conditions. smolecule.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₉Cl
Molecular Weight 116.59 g/mol nih.gov
IUPAC Name (1Z)-1-chlorohexa-1,5-diene nih.gov
CAS Number 27934-74-3 chemsrc.com
Canonical SMILES C=CCC/C=C\Cl nih.gov

Note: This data is compiled from computed properties and may vary from experimental values.

Overview of Academic Research Trajectories

Academic research involving this compound and its parent structure, 1,5-hexadiene (B165246), spans several areas of organic and organometallic chemistry.

Mechanistic Studies: The compound serves as a substrate for studying the mechanisms of reactions involving chlorinated alkenes, particularly focusing on its participation in addition and substitution reactions. smolecule.com

Cyclization Reactions: Research on the parent 1,5-hexadiene has shown its propensity for intramolecular cyclization. For example, reaction with benzeneselenenyl chloride can induce carbon-carbon bond formation to yield substituted cyclohexanes. kyoto-u.ac.jp This highlights the potential for the diene system within this compound to be used in constructing cyclic frameworks.

Organometallic Chemistry and Catalysis: The 1,5-hexadiene ligand is important in organometallic chemistry. The chloro(1,5-hexadiene)rhodium(I) dimer is a well-known catalyst used for reactions such as the hydrogenation of olefins and dienes under mild, biphasic conditions. smolecule.comcdnsciencepub.com Similarly, (1,5-hexadiene)platinum(II) dichloride, which can be synthesized from allyl chloride and a platinum salt, is a precursor for other platinum complexes with applications in catalysis and materials science. researchgate.net

Polymerization: The parent diene, 1,5-hexadiene, is a monomer used in living coordinative polymerization to produce optically active poly(methylene-1,3-cyclopentane), demonstrating the utility of the 1,5-diene unit in creating advanced materials. researchgate.net

These research avenues underscore the value of the 1,5-hexadiene framework in developing new synthetic methods, catalysts, and polymers. While direct research on this compound is specialized, the broader context of its structural motifs points to significant potential for future applications.

Table 2: List of Chemical Compounds Mentioned

Compound Name Molecular Formula
(1,5-hexadiene)platinum(II) dichloride C₆H₁₀Cl₂Pt
1,5-hexadiene C₆H₁₀
Allyl alcohol C₃H₆O
Allylamine C₃H₇N
Allyl chloride C₃H₅Cl
Allylpalladium chloride dimer C₆H₁₀Cl₂Pd₂
Benzeneselenenyl chloride C₆H₅ClSe
Chloro(1,5-hexadiene)rhodium(I) dimer C₁₂H₂₀Cl₂Rh₂
This compound C₆H₉Cl
Epichlorohydrin C₃H₅ClO

Properties

CAS No.

27934-74-3

Molecular Formula

C₆H₉Cl

Molecular Weight

116.59

Origin of Product

United States

Advanced Synthetic Methodologies for Cis 1 Chloro 1,5 Hexadiene

Halogenation of Unsaturated Hydrocarbons

Halogenation of unsaturated hydrocarbons, particularly dienes, is a fundamental approach for the synthesis of haloalkenes. However, achieving high selectivity for a specific isomer like cis-1-Chloro-1,5-hexadiene from a symmetric precursor like 1,5-hexadiene (B165246) presents significant challenges. wikipedia.org The reaction must be guided to favor chlorination at the terminal position and to establish the desired cis stereochemistry.

Selective Chlorination of 1,5-Hexadiene Derivatives

The direct chlorination of 1,5-hexadiene can serve as a pathway to chloro-hexadiene isomers. smolecule.com This process typically involves the addition of chlorine gas to the diene, often in the presence of a catalyst to control the reaction's course. smolecule.com The primary challenge lies in controlling the reaction to yield the desired 1-chloro isomer over other potential products, such as 3-chloro-1,5-hexadiene or dichlorinated compounds.

Radical chlorination, often initiated by ultraviolet light, is a classic method for functionalizing alkanes but can be less selective for alkenes due to the reactivity of the double bonds. nih.gov More modern approaches focus on reagents that allow for greater control. For instance, methods developed for regioselective allylic chlorination of electron-rich alkenes using activated dimethyl sulfoxide (B87167) (DMSO) and chlorotrimethylsilane (B32843) (TMSCl) offer a potential route. organic-chemistry.org This protocol is designed to provide monochlorinated products, which is a critical step in selectively functionalizing a diene like 1,5-hexadiene. organic-chemistry.org

Chlorination MethodReagentsKey CharacteristicsPotential Outcome for 1,5-Hexadiene
Direct Gaseous ChlorinationCl2 gas, CatalystCan produce a mixture of isomers and over-halogenated products. smolecule.comMixture of 1-chloro- and 3-chloro-1,5-hexadiene, plus dichlorides.
Radical ChlorinationCl2, UV lightGenerally low selectivity with complex substrates. nih.govComplex mixture of products.
Allylic ChlorinationActivated DMSO, TMSClOffers regioselectivity for allylic positions in polyprenoids. organic-chemistry.orgPotential for selective formation of 3-chloro-1,5-hexadiene.

Regiochemical and Stereochemical Control in Halogenation

When an electrophilic reagent like a hydrogen halide (HX) or a halogen (X₂) adds to a conjugated diene, it can result in both 1,2-addition and 1,4-addition products. libretexts.org This occurs because the initial electrophilic attack creates a resonance-stabilized allylic carbocation, allowing the nucleophile to attack at two different positions. libretexts.org While 1,5-hexadiene is a non-conjugated diene, the principles of controlling addition reactions are relevant. wikipedia.org

For non-conjugated dienes, the reaction can be directed to one of the double bonds. The regioselectivity of the addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. libretexts.org In the case of chlorination, achieving the anti-Markovnikov product (1-chloro) requires specific strategies that avoid the standard carbocation pathway.

Stereochemical control, obtaining the cis isomer, is particularly challenging. The geometry of the final product is determined by the mechanism of the chlorine addition and any subsequent rearrangements. Concerted addition mechanisms or reactions involving cyclic intermediates often lead to specific stereochemical outcomes. The development of catalysts that can influence the transition state geometry is a key area of research for achieving stereoselective halogenations. researchgate.net

Diels-Alder Reactions and Cycloaddition Precursors

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings through a [4+2] cycloaddition. wikipedia.orgsigmaaldrich.com It involves the reaction of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component). masterorganicchemistry.com While this reaction inherently produces a cyclic product, it can be strategically employed to synthesize acyclic molecules like this compound through a multi-step process involving a cyclic intermediate. A common strategy is to use a retro-Diels-Alder reaction, where a cyclic adduct is heated to reverse the cycloaddition and yield a desired product. wikipedia.org

Utilization of Appropriate Diene and Dienophile Combinations

To synthesize a precursor for this compound, one could envision a Diels-Alder reaction where the diene and dienophile are chosen to contain the necessary structural elements. For instance, a reaction between a simple diene and a dienophile containing a masked chloro-alkenyl group could generate a cyclohexene (B86901) derivative. This derivative would be specifically designed to undergo a subsequent ring-opening or fragmentation reaction to yield the target acyclic diene.

The reactivity in a Diels-Alder reaction is typically enhanced when the dienophile has an electron-withdrawing group and the diene has an electron-donating group. praxilabs.com The choice of substituents is crucial not only for reactivity but also for controlling the regiochemistry of the addition.

Diene ComponentDienophile ComponentPotential IntermediateSubsequent Step
1,3-Butadiene3-Chloroacrolein4-Chloro-cyclohex-2-en-1-carbaldehydeRing opening/fragmentation
Cyclopentadiene(Z)-1,2-DichloroetheneDichloronorbornene derivativeRetro-Diels-Alder to release a chloro-diene fragment

Mechanistic Pathways of Cycloaddition in Synthesis

The Diels-Alder reaction is a pericyclic reaction that proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking occurs in a single step via a cyclic transition state. wikipedia.org This concerted pathway is what makes the reaction highly stereospecific. The stereochemistry of the reactants is retained in the product. For example, a cis-dienophile will result in a cis relationship between its substituents on the newly formed ring.

This stereospecificity can be exploited to set the cis geometry required for this compound in a precursor molecule. By using a dienophile with the correct cis configuration, that geometry can be locked into the cyclic adduct. A subsequent, carefully chosen fragmentation or ring-opening reaction that preserves this stereochemistry would then lead to the desired final product. The intramolecular version of the Diels-Alder reaction is also a powerful tool for constructing complex polycyclic systems, which can then be unraveled to produce specific acyclic chains. masterorganicchemistry.com

Grignard Reagent Approaches for Olefinic Halides

Grignard reagents, with the general formula R-Mg-X, are highly valuable organometallic compounds used for creating new carbon-carbon bonds. byjus.com They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgwikipedia.org The synthesis of an olefinic halide like this compound can be achieved through the coupling of a suitable Grignard reagent with a halogenated substrate.

A plausible strategy involves the cross-coupling of an allyl Grignard reagent with a chlorinated vinyl species. For example, the reaction of allylmagnesium bromide with 1,2-dichloroethene could potentially form 1-chloro-1,5-hexadiene. The success of such a reaction often depends on the use of a suitable catalyst, such as an iron(III) or silver(I) salt, to facilitate the cross-coupling between the Grignard reagent and the vinylic halide. acs.org

The preparation of vinyl Grignard reagents, such as vinylmagnesium chloride, is well-established and involves the reaction of vinyl chloride with magnesium in THF. google.com This provides a foundational method for creating the specific organometallic intermediates needed for these targeted syntheses.

StepReactantsProductPurpose
1Allyl chloride, Magnesium (Mg)Allylmagnesium chlorideFormation of the Grignard reagent.
2Allylmagnesium chloride, cis-1,2-DichloroetheneThis compoundCatalytic cross-coupling to form the final product.

Strategies for Carbon-Carbon Bond Formation with Chlorinated Alkenes

The construction of the carbon framework of this compound often involves the strategic formation of carbon-carbon bonds where a chlorinated alkene moiety is present or installed. One notable approach involves the use of organometallic reagents that can couple with a suitable electrophile. While specific examples for the direct synthesis of this compound via this strategy are not extensively documented in publicly available literature, general principles of carbon-carbon bond formation with chlorinated alkenes can be applied.

These strategies often rely on the generation of a nucleophilic carbon center adjacent to the chlorine-bearing carbon or at a different position in the precursor molecule. For instance, the use of organolithium reagents, generated through lithium-halogen exchange, can provide a powerful tool for subsequent functionalization. smolecule.com The choice of solvent and temperature is critical in maintaining the stereochemistry of the organolithium intermediate. smolecule.com

Another approach involves the rhodium-catalyzed cooligomerization of ethylene (B1197577) and butadiene. This method can produce this compound with high stereoselectivity through the formation of intermediate rhodacyclopentane complexes. smolecule.com

Stereocontrol in Grignard-Mediated Synthesis

Grignard reagents are fundamental in organic synthesis for the formation of carbon-carbon bonds. smolecule.com In the context of synthesizing this compound, a hypothetical Grignard-mediated approach would require careful consideration of stereocontrol to ensure the desired cis configuration of the double bond.

The stereochemical outcome of Grignard reactions can be influenced by several factors, including the substrate's stereochemistry, the solvent, temperature, and the presence of chelating groups. For the synthesis of a cis-alkene, one might envision a pathway where the Grignard reagent adds to a precursor molecule in a manner that directs the formation of the cis isomer. This could involve, for example, the use of a cyclic precursor that, upon reaction and subsequent elimination, yields the desired stereochemistry.

While direct and detailed research on the Grignard-mediated synthesis specifically for this compound is limited in readily accessible sources, the principles of stereocontrolled Grignard additions are well-established. The choice of the Grignard reagent and the substrate would be paramount in achieving the desired stereochemical outcome.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds and have been widely applied in the synthesis of complex organic molecules. Although specific palladium-catalyzed routes for the direct synthesis of this compound are not extensively detailed in the available literature, the application of fundamental palladium-catalyzed reactions can be conceptualized.

A plausible strategy could involve a palladium-catalyzed cross-coupling reaction between a vinyl halide and an appropriate organometallic reagent. For instance, a Negishi or Suzuki coupling could potentially be employed, where a vinyl chloride precursor is coupled with an organozinc or organoboron reagent, respectively. The stereochemical integrity of the double bond would be a critical aspect, often retained during the catalytic cycle.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in any synthetic procedure to maximize the yield of the desired product and minimize the formation of byproducts. For the synthesis of this compound, several parameters can be fine-tuned.

In the case of direct chlorination of 1,5-hexadiene, controlling the stoichiometry of the chlorinating agent, the reaction temperature, and the solvent can influence the regioselectivity and prevent over-halogenation. The use of specific chlorinating agents may also favor the formation of the desired isomer.

For metal-catalyzed reactions, such as the rhodium-catalyzed cooligomerization, the optimization of catalyst loading, temperature, pressure, and the ratio of reactants is essential for achieving high turnover numbers and selectivity. The data in the table below illustrates the impact of varying reaction parameters on the yield and selectivity of a hypothetical synthesis.

EntryCatalyst Loading (mol%)Temperature (°C)SolventYield (%)Selectivity (cis:trans)
1125Dichloromethane (B109758)6585:15
20.525Dichloromethane5883:17
310Dichloromethane7290:10
4125Tetrahydrofuran6080:20

As shown in the table, lowering the temperature (Entry 3) can lead to a significant improvement in both yield and selectivity towards the cis isomer. The choice of solvent also plays a role, with dichloromethane appearing to be more effective than tetrahydrofuran in this hypothetical example.

Reactivity and Mechanistic Studies of Cis 1 Chloro 1,5 Hexadiene and Its Derivatives

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction for compounds containing double or triple bonds. In the case of cis-1-Chloro-1,5-hexadiene, the two π-bonds are the primary sites for such reactions.

Mechanistic Investigations of Electrophilic Addition to Conjugated and Isolated Double Bonds

The electrophilic addition to an alkene typically proceeds through a two-step mechanism. The initial step involves the attack of the electron-rich π-bond on an electrophile (E+), leading to the formation of a carbocation intermediate. This step is generally the rate-determining step of the reaction. youtube.com The second, faster step is the nucleophilic attack on the carbocation by a nucleophile (Nu-), resulting in the final addition product.

This compound possesses two isolated, non-conjugated double bonds at the C1-C2 and C5-C6 positions. This structural feature means that the two double bonds react independently of each other, unlike in conjugated systems where 1,4-addition is a competing pathway. libretexts.orgyoutube.com

The reaction can be initiated at either double bond:

Attack at C5=C6: Protonation of the C5=C6 double bond can form a carbocation at either C5 or C6. A secondary carbocation at C5 would be favored over a primary carbocation at C6.

Attack at C1=C2: Protonation of the chloro-substituted double bond is more complex. The chlorine atom has competing effects: its inductive electron-withdrawing effect deactivates the double bond towards electrophilic attack, while its ability to donate a lone pair of electrons can stabilize an adjacent carbocation. The formation of a carbocation at C2 would be favored over the C1 position due to the potential for resonance stabilization from the chlorine atom and the formation of a more substituted carbocation.

Regioselectivity and Stereoselectivity in Hydrohalogenation

Hydrohalogenation, the addition of hydrogen halides (HX), is a classic example of an electrophilic addition reaction where regioselectivity is crucial. According to Markovnikov's rule, when an unsymmetrical reagent like HBr or HCl adds to an unsymmetrical alkene, the hydrogen atom adds to the carbon that is already bonded to more hydrogen atoms. masterorganicchemistry.com This rule is a consequence of the mechanism, which proceeds through the most stable carbocation intermediate. chemistrysteps.com

For this compound, hydrohalogenation can occur at either of the two double bonds, leading to different constitutional isomers, also known as regioisomers. masterorganicchemistry.com

Addition to the C5=C6 double bond: Following Markovnikov's rule, the hydrogen will add to C6, forming a more stable secondary carbocation at C5. The subsequent attack by the halide ion (X-) will yield cis-1-Chloro-5-halohex-1-ene.

Addition to the C1=C2 double bond: The regioselectivity here is influenced by both the alkyl chain and the chlorine atom. The electrophile (H+) will add to C1, leading to a more stable secondary carbocation at C2, which is also stabilized by the adjacent chlorine. The halide ion will then attack C2, yielding cis-1,2-Dihalo-5-hexene.

The stereoselectivity of hydrohalogenation is often low. The planar carbocation intermediate can be attacked by the nucleophile from either face, typically resulting in a mixture of syn and anti addition products. masterorganicchemistry.com

Predicted Major Products of Hydrohalogenation of this compound
Reaction SiteIntermediate CarbocationMajor Product
C5=C6 Double BondSecondary carbocation at C5cis-1-Chloro-5-halohex-1-ene
C1=C2 Double BondSecondary carbocation at C2 (stabilized by Cl)cis-1,2-Dihalo-5-hexene

Cycloaddition Chemistry

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with the formation of new sigma bonds. The Diels-Alder reaction is the most prominent example of a [4+2] cycloaddition.

Diels-Alder Reactions with Diverse Dienophiles

The Diels-Alder reaction is a powerful tool for forming six-membered rings. organic-chemistry.org It involves the reaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system). masterorganicchemistry.com A critical requirement for the diene is that it must be able to adopt an s-cis conformation, which allows the terminal carbons (C1 and C4) of the diene to react with the dienophile in a concerted fashion. libretexts.orgchemistrysteps.comaskthenerd.com

This compound is classified as a diene with isolated double bonds, as the two π-systems are separated by two single bonds. Consequently, it does not meet the fundamental requirement of conjugation needed to act as the diene component in a conventional Diels-Alder reaction. masterorganicchemistry.comlibretexts.org Without conjugation, the molecule cannot provide the continuous 4π-electron system necessary for the cycloaddition to occur.

Comparison of a Typical Diels-Alder Diene with this compound
FeatureTypical Diels-Alder Diene (e.g., 1,3-Butadiene)This compound
π-Bond SystemConjugated (alternating double and single bonds)Isolated (double bonds separated by more than one single bond)
Required ConformationCan adopt s-cis conformations-cis conformation is not relevant due to lack of conjugation
Participation in Diels-AlderYes, as the 4π-electron componentNo, cannot act as the diene component

P-Diels-Alder Reaction Mechanisms and Domino Processes

The Phospha-Diels-Alder (P-Diels-Alder) reaction is a variant of the hetero-Diels-Alder reaction where a phosphorus atom is incorporated into either the diene or the dienophile, leading to the formation of phosphorus-containing heterocyclic compounds. rsc.orgrsc.org For example, a 1-phosphabutadiene can react with a dienophile, or a standard diene can react with a dienophile containing a P=C double bond (a phosphaalkene). rsc.org The mechanism is analogous to the all-carbon version, involving the interaction of the frontier molecular orbitals of the phosphorus-containing component and the dienophile. acs.org

A domino reaction (also known as a cascade or tandem reaction) is a process involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the need to add further reagents or catalysts. nih.govutexas.edu These reactions are highly efficient as they can build complex molecular architectures in a single step. acs.orgacs.org An example could be a domino process that includes an initial cycloaddition followed by another intramolecular reaction. mdpi.com

Given that this compound is not a suitable diene for the standard Diels-Alder reaction, its participation in a P-Diels-Alder reaction as the diene component is also not feasible under normal conditions. It could not engage in domino processes that are initiated by a Diels-Alder cycloaddition.

Formation of Cyclic Adducts and Subsequent Rearrangements

While intermolecular cycloadditions like the Diels-Alder are not viable for this compound, the presence of two double bonds within the same molecule opens the possibility for intramolecular reactions that can lead to cyclic products. For instance, under certain conditions, such as in the presence of a strong acid or a transition metal catalyst, an intramolecular electrophilic addition could occur.

Pericyclic Reactions

Pericyclic reactions represent a class of concerted reactions that proceed through a cyclic transition state. These reactions are highly stereospecific and are governed by the principles of orbital symmetry. For 1,5-hexadiene (B165246) systems, including this compound, pericyclic reactions such as Cope and oxy-Cope rearrangements, as well as electrocyclic processes, are of significant mechanistic and synthetic interest.

Thermal and Catalyzed Cope Rearrangement Studies of 1,5-Hexadiene Systems.wikipedia.orgtcichemicals.com

The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org This thermally induced isomerization proceeds through a concerted mechanism involving a cyclic, six-electron transition state. masterorganicchemistry.com The reaction is an equilibrium process, with the position of the equilibrium dictated by the relative thermodynamic stability of the starting diene and the rearranged product. masterorganicchemistry.com

The prototypical example is the degenerate rearrangement of 1,5-hexadiene itself, where the product is identical to the starting material. wikipedia.org For substituted 1,5-hexadienes, the equilibrium will favor the formation of the more thermodynamically stable isomer. masterorganicchemistry.com The reaction typically proceeds through a chair-like transition state to minimize steric interactions. tcichemicals.comnrochemistry.com However, systems with conformational constraints may be forced to adopt a boat-like transition state. wikipedia.orgacs.org While most Cope rearrangements are believed to be concerted, electronically perturbed systems may exhibit significant diradical character in their transition states. wikipedia.org The reaction's reversibility can pose a challenge in synthetic applications, but strategies such as strain-release can render the rearrangement irreversible. nih.gov

Substituents on the 1,5-hexadiene framework can significantly influence both the kinetics and thermodynamics of the Cope rearrangement. The stability of the resulting alkene in the product is a key thermodynamic driving force. masterorganicchemistry.com For instance, a methyl group at the C-3 position can shift the equilibrium to favor the rearranged product. masterorganicchemistry.com

The position and nature of substituents affect the activation energy of the rearrangement. The table below illustrates the effect of substituents on the activation energy and reaction rate of the Cope rearrangement for various 1,5-hexadiene derivatives.

Data in the table is illustrative and compiled from general principles of substituent effects on Cope rearrangements.

Energy-resolved collision-induced dissociation (CID) is a mass spectrometry technique used to fragment selected ions in the gas phase to gain structural information. wikipedia.org In the context of ionized hexadienes, CID can provide insights into the reaction mechanisms and potential energy surfaces of these species. By colliding accelerated ions with neutral gas molecules, kinetic energy is converted into internal energy, leading to bond fragmentation. wikipedia.org The fragmentation patterns can help to distinguish between different isomers and to understand the rearrangement pathways of the ionized molecules. This technique is particularly useful for studying gas-phase ion chemistry and can complement solution-phase mechanistic studies.

Oxy-Cope Rearrangements in Complex Molecule Synthesis.wikipedia.orgorganic-chemistry.org

The oxy-Cope rearrangement is a variation of the Cope rearrangement where a hydroxyl group is present at the C-3 position of the 1,5-diene. wikipedia.orgorganic-chemistry.org This modification provides a significant thermodynamic driving force for the reaction because the initial enol product tautomerizes to a stable carbonyl compound. wikipedia.orgorganic-chemistry.org This tautomerization makes the reaction essentially irreversible. wikipedia.org

A significant advancement in the utility of the oxy-Cope rearrangement was the discovery that deprotonation of the hydroxyl group to form an alkoxide leads to dramatic rate accelerations, on the order of 10¹⁰ to 10¹⁷. nih.gov This anionic oxy-Cope rearrangement can often proceed at room temperature or even lower. organic-chemistry.orgnih.gov The reaction is a powerful tool in organic synthesis for the construction of complex molecular architectures, including the synthesis of natural products. masterorganicchemistry.comuchicago.edu The stereochemistry of the newly formed chiral centers can often be predicted and controlled based on the chair-like transition state model. wikipedia.org

Electrocyclic Processes and Valence Isomerization.wikipedia.orglibretexts.org

Electrocyclic reactions are pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated π-system, leading to the formation of a cyclic compound, or the reverse ring-opening process. libretexts.org These reactions are stereospecific and their outcome (conrotatory or disrotatory) is governed by the number of π-electrons and whether the reaction is induced by heat or light, as described by the Woodward-Hoffmann rules. masterorganicchemistry.com

For a 1,5-hexadiene system, the reverse reaction, the electrocyclic ring-opening of a cyclohexadiene derivative, is a relevant process. For example, the thermal ring-opening of 3,4-dimethylcyclobutene is a classic example of a 4π-electron electrocyclic reaction that proceeds in a conrotatory fashion. wikipedia.org In the context of 1,5-hexadienes, which are 6π-electron systems, the corresponding electrocyclization to a cyclohexadiene derivative would be expected to proceed in a disrotatory manner under thermal conditions. jove.com The central double bond of the hexatriene must have a cis configuration to allow the termini to be in proximity for the reaction to occur. libretexts.org These electrocyclic reactions represent a form of valence isomerization, where there is a reorganization of bonding electrons without the migration of any atoms or groups.

Elimination Reactions to Unsaturated Systems.smolecule.com

This compound, being an alkyl halide, can undergo elimination reactions to form more unsaturated systems, such as alkynes or conjugated dienes. smolecule.com The specific pathway for elimination, either E1 or E2, depends on factors such as the strength of the base, the solvent, and the structure of the substrate. lumenlearning.com

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a double bond. libretexts.org This mechanism requires a specific anti-periplanar arrangement of the proton and the leaving group. amazonaws.com

The E1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. youtube.com A base then removes a proton from an adjacent carbon to form the double bond. youtube.com E1 reactions are more common for tertiary alkyl halides and in the presence of weak bases. lumenlearning.com For this compound, elimination could potentially lead to the formation of a 1,2,5-hexatriene (B54027) or other unsaturated products depending on the reaction conditions and the regioselectivity of the proton removal.

The table below summarizes the key features of E1 and E2 elimination reactions.

Metal-Catalyzed Transformations

The carbon-carbon double bonds in this compound serve as reactive sites for a variety of transition metal-catalyzed transformations. These reactions are powerful tools for constructing new carbon-carbon bonds and synthesizing complex molecular architectures. mdpi.comcnr.itsemanticscholar.org The presence of the chloro-substituent can influence the reactivity and selectivity of these catalytic processes.

Olefin metathesis is a highly versatile organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes. wikipedia.org For their work in elucidating the mechanism and developing highly active catalysts for this reaction, Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry. wikipedia.org Ruthenium-based catalysts, in particular, are noted for their high tolerance to various functional groups, air, and moisture. harvard.edubeilstein-journals.org

Ring-Closing Metathesis (RCM) is an intramolecular variation of olefin metathesis used to synthesize unsaturated cyclic compounds from acyclic dienes. wikipedia.org In the case of this compound, RCM would theoretically yield 3-chloro-cyclohexene, with the volatile byproduct ethylene (B1197577) driving the reaction equilibrium towards the cyclic product. harvard.eduwikipedia.org This reaction is a powerful method for forming 5- to 30-membered rings. organic-chemistry.org

Olefin Metathesis Reactions

Ring-Closing Metathesis (RCM) for Cycloalkene Formation
Grubbs Catalyst Applications and Mechanistic Aspects

Grubbs catalysts are a family of ruthenium-based complexes that are highly effective for various olefin metathesis reactions, including RCM. harvard.edu "First generation" catalysts feature two phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), while "second generation" catalysts replace one phosphine with a more strongly donating N-heterocyclic carbene (NHC) ligand, which generally leads to higher activity and stability. harvard.edubeilstein-journals.org

The widely accepted mechanism for olefin metathesis, first proposed by Chauvin, proceeds through a metallacyclobutane intermediate. wikipedia.orgharvard.eduwikipedia.org The catalytic cycle for the RCM of a diene like this compound using a Grubbs catalyst involves several key steps:

Initiation: The substrate's terminal alkene coordinates to the ruthenium center, often displacing one of the phosphine ligands in a dissociative pathway. harvard.edu This is followed by a [2+2] cycloaddition to form a metallacyclobutane.

Productive Cycloelimination: The metallacyclobutane intermediate breaks apart to release the original alkylidene ligand (e.g., as styrene (B11656) for some common precatalysts) and form a new ruthenium alkylidene complex bearing the substrate molecule.

Intramolecular Cycloaddition: The tethered internal chloro-substituted alkene then undergoes an intramolecular [2+2] cycloaddition with the ruthenium alkylidene.

Ring-Closing and Catalyst Regeneration: This new metallacyclobutane intermediate undergoes cycloelimination to release the final cycloalkene product (3-chloro-cyclohexene) and a ruthenium-methylene species. This species then re-enters the catalytic cycle by reacting with another molecule of the starting diene. wikipedia.org The release of ethylene gas is a significant thermodynamic driving force for the reaction. organic-chemistry.org

Catalyst GenerationKey LigandsGeneral ActivityMechanism Pathway
First Generation (e.g., G-I)Two phosphines (e.g., PCy₃)GoodPrimarily dissociative harvard.edu
Second Generation (e.g., G-II)One phosphine, one N-Heterocyclic Carbene (NHC)High to Very High harvard.eduPrimarily dissociative harvard.edu
Z-Selective RCM and Stereochemical Control

The stereochemistry of the newly formed double bond in the cycloalkene product (E- or Z-isomer) is a critical aspect of RCM. wikipedia.org While many RCM reactions favor the thermodynamically more stable E-isomer, significant progress has been made in developing catalysts that provide kinetic control to selectively form the Z-isomer. nih.gov

Z-selectivity is often achieved using sterically demanding catalysts, such as certain molybdenum- or tungsten-based Schrock catalysts (e.g., monoaryloxide-pyrrolide or MAP complexes) or specifically designed ruthenium systems. ximo-inc.com These catalysts are thought to enforce a specific orientation of the substrate in the transition state, favoring the formation of a syn-metallacyclobutane intermediate, which subsequently collapses to yield the Z-alkene. ximo-inc.com

However, the application of Z-selective RCM to halogenated substrates like this compound can be challenging. Research on a similar chloro-substituted diene using a molybdenum catalyst for macrocyclic RCM resulted in very low conversion (5%) and poor stereoselectivity (77:23 E:Z). nih.gov This low efficiency may be attributed to the instability of the chloro-substituted molybdenum alkylidene intermediate formed during the catalytic cycle. nih.gov

Desired SelectivityCommon Catalyst TypeControlling FactorChallenge with Chloro-Substrates
E-SelectivityStandard Grubbs CatalystsThermodynamic Product StabilityGenerally feasible
Z-SelectivityMo/W MAP Catalysts, Z-selective Ru Catalysts ximo-inc.comKinetic Control via Steric InteractionsPotential for low catalyst stability and poor conversion nih.gov

Cross-metathesis (CM) involves the metathesis reaction between two different olefin partners. illinois.edu For this compound, a CM reaction could occur between a partner olefin and either its terminal double bond or its internal, chloro-substituted double bond. Ruthenium catalysts are commonly employed for CM due to their functional group tolerance. mdpi.com

A primary challenge in CM is achieving high selectivity for the desired cross-product over the two possible homodimer byproducts. mdpi.com Selectivity is governed by the relative reactivity of the two olefins, which is influenced by steric and electronic factors. illinois.edu To favor the cross-product, one olefin is often used in excess. illinois.edu Recent advancements have led to the development of cyclometalated ruthenium catalysts that can achieve high Z-selectivity in the cross-products formed. mdpi.comnih.gov

ReactantsPotential ProductsReaction Type
This compound + Olefin 'A'Desired Cross-Product(s)Cross-Metathesis
This compoundHomodimerHomodimerization (Side Reaction)
Olefin 'A'HomodimerHomodimerization (Side Reaction)

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization used to convert α,ω-dienes (dienes with two terminal double bonds) into long-chain polyenes and a small, volatile byproduct, typically ethylene. wikipedia.org The removal of ethylene drives the polymerization equilibrium toward the formation of high molecular weight polymer. wikipedia.org

While this compound is not a traditional ADMET monomer due to its internal double bond, the principles of ADMET are relevant to its potential polymerization behavior. The stereochemistry of the double bonds formed in the polymer backbone can be controlled by the choice of catalyst. wikipedia.org While traditional metathesis polymerizations often yield polymers with a majority of trans linkages due to thermodynamic favorability, recent breakthroughs have enabled highly cis-selective ADMET. nih.govchemrxiv.orgchemrxiv.org The use of specific cyclometalated ruthenium catalysts has allowed for the synthesis of a wide array of polymers with cis content up to 99% from various α,ω-diene monomers. nih.govchemrxiv.orgresearchgate.net This high degree of stereochemical control provides a powerful method to modulate the thermal and mechanical properties of the resulting polymers. nih.govchemrxiv.org

FeatureDescriptionRelevance to this compound
Reaction TypeStep-growth condensation polymerization of terminal dienes wikipedia.orgNot a classic monomer, but demonstrates potential for metathesis-based polymerization.
Driving ForceRemoval of volatile ethylene gas wikipedia.orgApplicable if the terminal double bond reacts.
StereocontrolCatalyst-dependent; can be non-selective, trans-selective, or highly cis-selective wikipedia.orgnih.govModern Ru catalysts could potentially control the stereochemistry of polymers derived from similar structures. nih.govchemrxiv.org

Hydrogenation Processes

The reactivity of this compound and its derivatives in hydrogenation processes is significantly influenced by the catalytic system employed. These reactions are crucial for the selective saturation of carbon-carbon double bonds, offering pathways to various saturated and partially saturated organic molecules.

Rhodium-Catalyzed Biphasic Hydrogenation of Unsaturated Systems

Rhodium complexes, particularly the dimer of chloro(1,5-hexadiene)rhodium(I), have been identified as highly effective catalysts for the hydrogenation of unsaturated systems under biphasic conditions. acs.orgacs.orgcdnsciencepub.com This method involves an organic phase, containing the substrate, and an aqueous phase, often a buffer solution, which facilitates the reaction under mild conditions such as room temperature and atmospheric pressure. cdnsciencepub.com

The catalyst, generated from the chloro(1,5-hexadiene)rhodium(I) dimer, demonstrates remarkable activity in reducing a variety of unsaturated compounds. acs.orgcdnsciencepub.com While initial studies focused on the reduction of single-ring aromatic compounds like tetralin, the application of this catalytic system extends to the hydrogenation of olefins, dienes, and α,β-unsaturated carbonyl compounds. acs.orgacs.orgcdnsciencepub.com An important feature of this system is that for many olefinic substrates, the reaction proceeds efficiently as a biphasic process without the need for a phase transfer agent, which is often required for the hydrogenation of arenes. cdnsciencepub.com

The reaction proceeds effectively in a dilute alkaline buffer, and the catalyst can be recycled multiple times without a significant loss of activity. acs.org Research has shown that the reaction rate is influenced by factors such as temperature and pressure, with increases in both leading to a faster reaction. acs.org The catalytic species is believed to be a highly active form of colloidal rhodium. cdnsciencepub.com

Table 1: Rhodium-Catalyzed Biphasic Hydrogenation of Various Unsaturated Substrates cdnsciencepub.com
SubstrateReaction Time (h)ProductYield (%)
p-Methoxystyrene7p-Ethylanisole100
6-Bromo-1-hexene (B1265582)201-Bromohexane96
1,5-Hexadiene20Hexane98
Cycloheptatriene (B165957)20Cycloheptene85
Methyl linolenate20Methyl stearate99
Selective Reduction of Double Bonds

A key aspect of hydrogenation catalysis is the ability to selectively reduce specific double bonds within a molecule, particularly in the presence of other functional groups or multiple unsaturation sites. The rhodium-catalyzed biphasic system shows notable selectivity. For instance, an olefinic double bond can be hydrogenated in the presence of a bromide functional group, as demonstrated by the successful reduction of 6-bromo-1-hexene to 1-bromohexane. cdnsciencepub.com

The nature of the diene system also influences the outcome. While non-conjugated dienes like 1,5-hexadiene are fully reduced to the corresponding alkane, the reduction of conjugated systems can be more complex. cdnsciencepub.com For example, cycloheptatriene is primarily reduced to cycloheptene, indicating that not all double bonds are hydrogenated under the studied conditions. cdnsciencepub.com This selectivity is valuable in organic synthesis, allowing for the targeted modification of polyunsaturated molecules. organic-chemistry.org Furthermore, certain substrates, such as 5-methyl-1,3,6-heptatriene, may resist hydrogenation under these conditions, possibly due to strong complexation of the double bonds to the rhodium catalyst. cdnsciencepub.com

The development of catalysts for cis-selective hydrogenation, particularly of aromatic rings, highlights the ongoing efforts to control the stereochemistry of reduction reactions. tcichemicals.com While not directly involving this compound, these studies on rhodium catalysts with strongly σ-donating ligands, such as Cyclic(Amino)(Alkyl)Carbenes (CAACs), demonstrate the potential for achieving high levels of stereocontrol in hydrogenation. tcichemicals.com

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, is a fundamental process for producing organosilicon compounds. This compound and related hexadienes serve as important substrates in these reactions, which are typically catalyzed by transition metal complexes.

Platinum-Catalyzed Hydrosilylation of Hexadienes

Platinum complexes are the most widely used and effective catalysts for the hydrosilylation of olefins, including hexadienes. rsc.orgmdpi.com Catalysts such as chloroplatinic acid (Speier's catalyst) and platinum(0) complexes containing vinyl-siloxane ligands (Karstedt's catalyst) are highly active, enabling the reaction to proceed with high efficiency. rsc.orgqualitas1998.net The reaction can be applied to a wide array of unsaturated substrates, with 1,5-hexadiene being a commonly cited example. google.comjustia.com

The process involves the reaction of a silyl (B83357) hydride with the alkene in the presence of a catalytic amount of the platinum compound. justia.com The reaction conditions can be varied, with temperatures ranging from -50°C to 250°C, and it can be performed in batch or continuous processes, often under an inert atmosphere. google.comjustia.com The high activity of platinum catalysts allows for very low catalyst loadings, sometimes in the parts-per-million range. qualitas1998.net However, despite their high utility, these catalysts can be susceptible to deactivation through the formation of colloidal platinum(0) particles. mdpi.com

Regioselectivity and Isomerization in Hydrosilylation

A significant challenge in the hydrosilylation of dienes like 1,5-hexadiene is controlling the regioselectivity and minimizing side reactions such as isomerization. rsc.orgrsc.org The addition of the silyl group can occur at different positions of the double bond, leading to the formation of regioisomers, commonly referred to as Markovnikov and anti-Markovnikov products. rsc.org For terminal alkenes, the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon, is often favored.

Platinum-catalyzed hydrosilylation of olefins can be accompanied by several side reactions, including olefin isomerization, dehydrogenative silylation, and hydrogenation of the olefin. rsc.orgrsc.org These competing pathways can reduce the yield of the desired hydrosilylated product and complicate purification. rsc.org In the functionalization of 1,5-hexadiene, a multitude of products can potentially be formed due to these competing reactions. rsc.org

Research has focused on developing catalytic systems that offer high regioselectivity. By carefully selecting the catalyst and reaction conditions, it is possible to achieve highly regioselective and chemoselective monofunctionalization of 1,5-hexadiene. rsc.org For example, both Pt(0) and Rh(I) catalysts have been employed to synthesize novel alkenylsilanes from 1,5-hexadiene with good to excellent yields. rsc.org The choice of metal can influence the reaction outcome; rhodium-based catalysts, for instance, are known to promote different selectivity compared to platinum. rsc.org The development of heterobimetallic catalysts and the use of specific ligands are strategies being explored to precisely control the regioselectivity of the hydrosilylation of dienes and other unsaturated molecules. rsc.orgresearchgate.net

Hydroformylation of Dienes

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. While extensive research exists on the hydroformylation of simple alkenes, the reaction with dienes presents additional complexities. The catalytic system often employs rhodium complexes. Notably, the dimer of chloro(1,5-hexadiene)rhodium(I) has been used in related catalytic processes, such as the reduction of various unsaturated compounds in aqueous biphasic systems, sometimes promoted by cyclodextrins. ethernet.edu.et

The application of rhodium catalysts, often modified with phosphine ligands like triphenylphosphine (B44618) trisulfonate (TPPTS) for aqueous biphasic catalysis, is central to hydroformylation. ethernet.edu.et The challenges in diene hydroformylation include controlling selectivity, as the reaction can occur at either double bond, and preventing subsequent reactions of the initially formed unsaturated aldehyde. The reactivity and selectivity in such reactions are highly dependent on the catalyst structure, ligands, and reaction conditions. Rhodium(I) complexes are versatile and have been investigated in the hydroformylation of various olefins, demonstrating the importance of ligand design in controlling the activity and selectivity of the catalytic system. nih.gov


C-H Activation in Metal Coordination

The presence of both alkenyl C(sp²)-H and allylic C(sp³)-H bonds in this compound offers multiple potential sites for C-H activation. The coordination of one or both of the double bonds to a transition metal center is the prerequisite step. The electronic properties of the metal and the ligand environment play a crucial role in the subsequent C-H activation. Electron-rich metal centers are generally more reactive towards oxidative addition of C-H bonds.

The chloro-substituent on one of the double bonds introduces electronic asymmetry to the molecule. This can influence the regioselectivity of metal coordination and subsequent C-H activation. The electron-withdrawing nature of the chlorine atom can affect the electron density of the double bond, potentially influencing its coordination strength to the metal center. Furthermore, the presence of the chlorine atom could direct the C-H activation to a specific position due to steric or electronic effects. For instance, allylic C-H activation is a common pathway for 1,5-dienes coordinated to metal centers, leading to the formation of π-allyl complexes. The chloro-substituent might influence the stability and subsequent reactivity of such intermediates.

Mechanistically, C-H activation can proceed through several pathways, including oxidative addition, σ-bond metathesis, and concerted metalation-deprotonation. The operative mechanism would depend on the specific metal complex and reaction conditions employed. Given the lack of specific experimental data for this compound, further research in this area would be necessary to elucidate the precise pathways and outcomes of its C-H activation in metal coordination complexes.

Coordination Polymerization

Coordination polymerization is a powerful method for the synthesis of polymers with controlled stereochemistry and microstructure. The polymerization of 1,5-hexadiene through this mechanism has been well-studied and typically proceeds via a cyclopolymerization pathway to yield poly(methylene-1,3-cyclopentane) (PMCP). While specific studies on the coordination polymerization of this compound are not extensively documented, the established mechanisms for the parent diene provide a framework for understanding the potential polymerization behavior of its chlorinated derivative.

Hafnium Complex Pre-Initiators

Hafnium-based catalysts, particularly half-sandwich complexes, have demonstrated high activity and selectivity in the coordination polymerization of α-olefins and dienes. These pre-initiators, when activated by a co-catalyst such as a borate, generate a cationic active species that initiates the polymerization. Mechanistic studies on the polymerization of 1-octene (B94956) catalyzed by hafnium-pyridyl amido precursors have provided detailed insights into the active catalyst concentration and the molecular weight distribution of the resulting polymers. nih.govgoogle.com For the polymerization of 1,5-hexadiene, hafnium complexes are known to effectively catalyze the cyclopolymerization to form PMCP. The presence of the chloro-substituent in this compound would be expected to influence the polymerization in several ways. Electronically, the chlorine atom could affect the coordination of the monomer to the hafnium center and the subsequent insertion steps. Sterically, the chlorine atom could influence the approach of the monomer and the stereochemistry of the resulting polymer.

Enantioselective Living Coordinative Chain Transfer Polymerization

Enantioselective living coordinative chain transfer polymerization (LCCTP) is a sophisticated technique that allows for the synthesis of optically active polymers with controlled molecular weights and narrow polydispersities. This has been successfully applied to the polymerization of 1,5-hexadiene using chiral hafnium complexes as pre-initiators. The use of chiral cyclopentadienyl (B1206354) amidinate (CPAM) hafnium complexes, upon activation, can serve as effective pre-initiators for the enantioselective living coordinative polymerization of 1,5-hexadiene to produce optically active PMCP.

The proposed mechanism involves a two-step propagation of 1,2-migratory insertion followed by a ring-closing cyclization. The stereochemistry of the resulting polymer is dictated by the chiral environment of the catalyst. In the context of this compound, the development of an enantioselective polymerization would be a significant challenge. The chloro-substituent would add another layer of complexity to the stereocontrol of the polymerization. The catalyst would need to control not only the enantiofacial selectivity of the monomer insertion but also the regioselectivity of the insertion due to the electronic and steric influence of the chlorine atom.

Table 1: Potential Influences of the Chloro-Substituent on Coordination Polymerization

FeatureInfluence on Polymerization of this compound
Monomer Coordination The electron-withdrawing nature of chlorine may alter the electron density of the double bond, affecting its coordination strength to the metal center.
Insertion Rate Electronic effects of the chlorine could modify the rate of migratory insertion into the metal-alkyl bond.
Regioselectivity The chloro-substituent introduces asymmetry, potentially leading to different modes of insertion (e.g., 1,2- vs. 2,1-insertion) and influencing the cyclization process.
Stereoselectivity The steric bulk of the chlorine atom could impact the facial selectivity of monomer approach in enantioselective polymerization, affecting the tacticity of the polymer.
Catalyst Stability The presence of a halogen might lead to side reactions with the active catalyst, potentially affecting its stability and lifetime.

Radical-Mediated Reactions

Radical reactions offer unique pathways for the transformation of organic molecules. The presence of double bonds and a C-Cl bond in this compound suggests its potential to participate in various radical-mediated processes.

Investigation of Radical Intermediates

The investigation of radical intermediates is crucial for understanding the mechanisms of radical reactions. In the context of this compound, several radical intermediates can be envisaged depending on the reaction conditions. For instance, homolytic cleavage of the C-Cl bond upon exposure to heat or light would generate a vinyl radical. Alternatively, the addition of a radical initiator to one of the double bonds would produce an allylic radical.

Stereochemistry and Conformational Analysis in Hexadiene Systems

Cis/Trans and E/Z Isomerism at Double Bonds

Geometric isomerism, a form of stereoisomerism, arises from restricted rotation around a bond, most commonly a carbon-carbon double bond. chemguide.co.uk The terms cis/trans and the more comprehensive Cahn-Ingold-Prelog (CIP) priority system (E/Z) are used to describe the spatial arrangement of substituents around the double bond.

For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups. chemguide.co.ukquora.com In the case of cis-1-Chloro-1,5-hexadiene, the double bond at the C1-C2 position is the focus of this isomerism.

At C1: The substituents are a chlorine atom (-Cl) and a hydrogen atom (-H).

At C2: The substituents are a hydrogen atom (-H) and a -CH2CH2CH=CH2 group.

Since both C1 and C2 have two different groups attached, geometric isomerism is possible. The designation "cis" in this compound indicates that the groups of higher priority on each carbon are on the same side of the double bond. According to the CIP rules, -Cl has a higher priority than -H on C1, and the -CH2CH2CH=CH2 group has a higher priority than -H on C2. Therefore, in the cis isomer, the chlorine atom and the butenyl group are on the same side of the C1-C2 double bond.

The IUPAC-preferred E/Z notation is also applicable. quora.com

Z isomer (from the German zusammen, meaning together): The higher-priority groups are on the same side of the double bond. This compound is therefore designated as (Z)-1-Chloro-1,5-hexadiene.

E isomer (from the German entgegen, meaning opposite): The higher-priority groups are on opposite sides of the double bond. The trans isomer would be designated as (E)-1-Chloro-1,5-hexadiene.

The second double bond, located at the C5-C6 position, does not exhibit geometric isomerism because the C6 carbon is bonded to two identical hydrogen atoms. leah4sci.com

Table 1: Isomerism at the C1-C2 Double Bond in 1-Chloro-1,5-hexadiene

Isomer DescriptionSpatial Arrangement of Priority GroupsIUPAC Designation
cisSame side(Z)-1-Chloro-1,5-hexadiene
transOpposite sides(E)-1-Chloro-1,5-hexadiene

Stereoselective Reaction Pathways and Diastereoselectivity

Stereoselective reactions are those in which one stereoisomer of a product is preferentially formed over other possibilities. masterorganicchemistry.com In the context of this compound, the reactivity is primarily dictated by its two functional groups: the vinyl chloride and the terminal alkene. These sites can undergo various reactions, including electrophilic additions and cycloadditions, with the potential for creating new stereocenters.

The formation of one diastereomer over another is known as diastereoselectivity. For instance, in reactions involving the double bonds of this compound, the approach of a reagent can be influenced by the existing stereochemistry of the starting material and the reaction conditions, leading to the preferential formation of a specific diastereomer.

Rhodium-catalyzed reactions, for example, are known to exhibit high stereoselectivity in the synthesis of hexadiene derivatives. smolecule.com While often used for synthesis, similar catalytic systems can be employed in subsequent transformations where the catalyst's chiral ligands guide the stereochemical outcome.

Addition reactions to the double bonds are a key pathway where diastereoselectivity is important. The existing cis configuration of the C1-C2 double bond can influence the facial selectivity of an incoming electrophile, potentially leading to a mixture of diastereomeric products. The relative energies of the transition states leading to these diastereomers will determine the product ratio.

Enantioselective Transformations

Enantioselective transformations are reactions that produce one enantiomer of a chiral product in excess over the other. This is typically achieved using chiral catalysts or reagents. While specific enantioselective reactions starting from this compound are not extensively documented in the provided context, the principles can be understood from reactions on analogous systems.

For example, rhodium-catalyzed C-H functionalization of cyclohexadiene derivatives with diaryldiazomethanes has been shown to proceed with high enantioselectivity, yielding triarylmethanes. nih.gov Chiral dirhodium tetracarboxylate catalysts are effective in these transformations. nih.gov This demonstrates that the diene motif is amenable to highly enantioselective C-H insertion reactions.

Similarly, scandium-catalyzed enantioselective [3+2] cycloadditions have been developed for substrates containing double bonds, leading to chiral cyclic compounds with excellent enantioselectivities (up to 99% ee). mdpi.com Such catalytic systems could potentially be adapted for reactions involving the double bonds of this compound to produce chiral chlorinated cyclic structures. The choice of a chiral ligand is crucial for achieving high enantiomeric excess (ee). mdpi.comnih.gov

Table 2: Examples of Enantioselective Reactions on Related Systems

Reaction TypeCatalyst SystemSubstrate TypeEnantioselectivity (ee)
C-H FunctionalizationChiral dirhodium tetracarboxylatesCyclohexadienesUp to 93%
[3+2] CycloadditionChiral Scandium/N,N'-dioxide ligandExocyclic enones87-99%
[2+1] CycloadditionChiral Scandium/N,N'-dioxide ligandα-substituted vinyl ketones94-99%

Conformational Dynamics and Their Influence on Reactivity

Unlike cyclic systems such as cyclohexane where chair and boat conformations are well-defined, the conformational dynamics of an acyclic molecule like this compound are governed by rotations about its single bonds (C2-C3, C3-C4, C4-C5). youtube.com These rotations lead to a multitude of possible conformers.

The relative stability of these conformers is determined by steric and electronic effects, such as van der Waals repulsions and dipole-dipole interactions. spcmc.ac.in The preferred conformation will be the one that minimizes these unfavorable interactions. For example, gauche interactions between bulky substituents along the carbon chain can raise the energy of a conformer.

Stereocontrol Strategies in Synthesis

Achieving stereocontrol in the synthesis of a specific isomer of a molecule like 1-Chloro-1,5-hexadiene is a fundamental challenge in organic chemistry. Several strategies can be employed to control the stereochemical outcome.

Catalyst-Controlled Stereoselectivity: The use of transition metal catalysts with chiral ligands is a powerful method. For the synthesis of hexadienes, different metals can favor different isomers. For example, rhodium-catalyzed reactions selectively produce trans-1,4-hexadiene, whereas nickel or cobalt catalysts tend to form the cis-1,4-hexadiene isomer. smolecule.com By carefully selecting the metal and ligands, chemists can direct the synthesis towards the desired stereoisomer.

Substrate-Controlled Stereoselectivity: In this approach, the stereochemistry of the starting material dictates the stereochemistry of the product. If a reaction creates a new stereocenter, the existing stereochemistry can direct the formation of one diastereomer over another.

Reagent-Controlled Stereoselectivity: Chiral reagents can be used to introduce stereocenters with a high degree of selectivity. For instance, enantioselective halogenation of alkenes can be achieved using chiral halogenating agents.

Organolithium reagents also provide a pathway for the stereoselective synthesis of compounds like this compound through lithium-halogen exchange and subsequent functionalization. smolecule.com The choice of solvent and the specific organolithium reagent (e.g., tert-butyllithium or n-butyllithium) can significantly influence the reactivity and selectivity of these reactions. smolecule.com

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful analytical tools for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy for cis-1-Chloro-1,5-hexadiene reveals distinct signals corresponding to each unique proton environment in the molecule. The presence of the electronegative chlorine atom and the two carbon-carbon double bonds results in a characteristic distribution of chemical shifts.

The vinyl proton on C1 (H1), being attached to the same carbon as the chlorine atom, is expected to be the most deshielded, appearing significantly downfield. The other vinylic protons (H2, H5, H6) resonate in the typical alkene region, with their specific shifts and coupling patterns providing information about their geometric relationships (cis/trans). The allylic protons on C3 and C4 are situated adjacent to double bonds and appear at intermediate chemical shifts.

Detailed analysis of the spin-spin splitting patterns (coupling constants, J) allows for the confirmation of proton connectivity. For instance, the coupling between H1 and H2 would confirm their adjacent positions on the double bond.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton(s) Position Predicted Chemical Shift (δ, ppm) Multiplicity
H1 C1 ~6.0 - 6.5 Doublet of triplets (dt)
H2 C2 ~5.5 - 6.0 Multiplet (m)
H3 C3 ~2.2 - 2.5 Multiplet (m)
H4 C4 ~2.1 - 2.4 Multiplet (m)
H5 C5 ~5.7 - 5.9 Multiplet (m)

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. pressbooks.pub In a proton-decoupled ¹³C NMR spectrum of this compound, each non-equivalent carbon atom gives a single peak, allowing for a direct count of the unique carbon environments. libretexts.org

The chemical shifts are highly indicative of the carbon's hybridization and electronic environment. pressbooks.puboregonstate.edu

C1: The carbon atom bonded to the electronegative chlorine atom is significantly deshielded and appears downfield.

C2, C5, C6: The other sp² hybridized carbons of the alkene groups appear in the characteristic range of 115-140 ppm. libretexts.org

C3, C4: The sp³ hybridized methylene (B1212753) carbons appear in the upfield region of the spectrum.

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Hybridization Predicted Chemical Shift (δ, ppm)
C1 =C HCl sp² ~125 - 130
C2 =C H- sp² ~128 - 135
C3 -C H₂- sp³ ~30 - 35
C4 -C H₂- sp³ ~25 - 30
C5 =C H- sp² ~135 - 140

Application in Reaction Monitoring and Product Characterization

NMR spectroscopy is a non-invasive and quantitative technique, making it ideal for the real-time monitoring of chemical reactions. nih.govmagritek.com By acquiring a series of ¹H NMR spectra at regular time intervals, chemists can track the progress of a reaction involving this compound. nih.govjhu.edu

For example, in a substitution reaction where the chlorine atom is replaced by another functional group, one could monitor the disappearance of the characteristic downfield signal of the H1 proton and the simultaneous appearance of new signals corresponding to the product. chemrxiv.org The integration of these signals provides a quantitative measure of the concentration of reactants and products over time, allowing for the determination of reaction kinetics and endpoints. magritek.comnih.gov This approach provides deep insight into reaction mechanisms, helps in optimizing reaction conditions, and confirms the identity and purity of the final product without the need for isolation. magritek.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

While NMR spectroscopy is unparalleled for structure determination in solution, X-ray Diffraction (XRD) is the definitive method for establishing the precise three-dimensional arrangement of atoms in a solid, crystalline material. It provides exact data on bond lengths, bond angles, and torsional angles.

Crystal Structure Analysis of Metal Complexes

The double bonds in this compound make it a potential ligand for transition metals, capable of forming organometallic complexes. For instance, dienes are known to coordinate with metals like platinum. wgtn.ac.nz Should a crystalline metal complex of this compound be synthesized, single-crystal X-ray diffraction would be the ultimate technique for its structural characterization. mdpi.comnih.gov

The analysis would involve irradiating a single crystal of the complex with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis yields a detailed electron density map from which the positions of all atoms (including the metal, chlorine, carbons, and hydrogens) can be determined with high precision. mdpi.com The resulting structural data would unambiguously define:

The coordination geometry around the metal center (e.g., square planar, tetrahedral, octahedral).

The precise bond distances and angles between the metal and the atoms of the diene ligand. mdpi.com

The conformation of the hexadiene chain when bound to the metal.

The packing of the complex molecules within the crystal lattice.

Such information is crucial for understanding the nature of the metal-ligand bonding and for correlating the structure of the complex with its reactivity and potential applications in areas like catalysis. nih.gov

Influence of Chloro Functionalization on Packing Modes

Research into chlorinated organic compounds has established that the chlorine substituent can participate in several types of intermolecular contacts. researchgate.netchinesechemsoc.org One of the most significant is the C–Cl···H–C interaction, a form of non-classical weak hydrogen bond. researchgate.net In these interactions, the chlorine atom acts as a weak hydrogen bond acceptor. The geometry and strength of these bonds are crucial in determining the supramolecular assembly.

Furthermore, halogen bonding (C–Cl···X, where X is a nucleophile) can be a dominant directional interaction in the crystal packing of chloro-functionalized molecules. Although the chlorine atom in a C-Cl bond is less polarizable than bromine or iodine, it can still act as a halogen bond donor, interacting with electron-rich atoms or π-systems in adjacent molecules. The presence and nature of these interactions are highly dependent on the electronic environment of the rest of the molecule.

In the context of this compound, the chloro group, combined with the alkene functionalities, provides multiple sites for potential intermolecular interactions. The steric hindrance and electronic effects resulting from the cis configuration around the C1=C2 double bond, along with the flexible hexadiene chain, would lead to complex and potentially unique packing motifs. The interplay between weaker C-H···Cl hydrogen bonds, dispersion forces, and potential Cl···π interactions with the double bonds of neighboring molecules would ultimately define the crystal structure. Studies on similar chlorinated molecules show that such substitutions play a pivotal role in regulating molecular planarity, crystallinity, and aggregation states. chinesechemsoc.org The bulky nature of chlorine substituents can also promote better stacking in molecules with longer chains. rsc.org

Table 1: Potential Intermolecular Interactions Influenced by Chloro Functionalization

Interaction TypeDescriptionPotential Role in Packing
C–H···Cl Hydrogen Bond A weak hydrogen bond where the chlorine atom acts as the acceptor and a C-H group acts as the donor.Directs molecules into specific orientations, forming chains or sheets.
Halogen Bonding (C–Cl···π) An attractive interaction between the electrophilic region on the chlorine atom and the electron-rich π-system of a double bond.Contributes to the cohesion between molecular layers and influences stacking geometry.
Dipole-Dipole Interactions Interactions arising from the permanent dipole of the C-Cl bond.Affects the overall alignment of molecules within the crystal lattice to minimize electrostatic repulsion.
van der Waals Forces Non-specific attractive and repulsive forces between molecules.Provide general cohesive energy to the crystal lattice.

Mass Spectrometry Techniques

Mass spectrometry is a critical tool for elucidating the structure and confirming the molecular weight of this compound.

Energy-Resolved Collision-Induced Dissociation (CID) for Ion Structure and Rearrangement

Energy-resolved Collision-Induced Dissociation (CID) is a powerful tandem mass spectrometry (MS/MS) technique used to probe the structure of ions and understand their fragmentation pathways. In this method, precursor ions, such as the molecular ion of this compound, are mass-selected and then subjected to collisions with a neutral gas (e.g., argon or nitrogen) at varying kinetic energies. The amount of energy transferred during these collisions is controlled, leading to different degrees of fragmentation.

By plotting the abundance of fragment ions as a function of collision energy, a breakdown curve is generated. This curve provides valuable information about the stability of the precursor ion and the activation energies for different fragmentation channels. nih.gov For this compound ([C₆H₉Cl]⁺), several structurally significant fragmentation pathways can be anticipated under CID conditions.

Common fragmentation reactions for halogenated alkenes include the loss of a halogen radical (•Cl), the loss of a hydrogen halide (HCl), and various C-C bond cleavages. The initial fragmentation is often dictated by the stability of the resulting carbocation or radical cation. For instance, the loss of HCl via a rearrangement process is a common pathway for chloroalkanes and chloroalkenes. Another likely fragmentation would be the cleavage of the C3-C4 bond, leading to resonance-stabilized allyl or chloroallyl fragments. Studying the energy dependence of these fragmentation processes can help differentiate between isomers and provide deep insight into the ion's gas-phase chemistry. nih.gov

Table 2: Plausible Fragment Ions of this compound in CID

m/zProposed Ion Structure / Neutral LossFragmentation Pathway
81[C₆H₉]⁺ / •ClLoss of chlorine radical
80[C₆H₈]⁺• / HClElimination of hydrogen chloride
79[C₆H₇]⁺ / HCl + H₂Subsequent loss of H₂ from [C₆H₈]⁺•
41[C₃H₅]⁺ / C₃H₄ClCleavage yielding an allyl cation

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) for Molecular Ion Confirmation

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is an indispensable technique for the unambiguous confirmation of a compound's elemental composition. nih.gov ESI is a soft ionization method that typically generates intact molecular ions (or protonated/adducted molecules), minimizing in-source fragmentation. nih.gov The high resolving power of the mass analyzer (such as an Orbitrap or FT-ICR) allows for the measurement of mass-to-charge ratios (m/z) with very high precision (typically to four or more decimal places).

This accuracy enables the determination of a unique elemental formula from the measured exact mass. For this compound (C₆H₉Cl), HR-ESIMS can easily distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.

A key feature in the mass spectrum of a chlorinated compound is the characteristic isotopic pattern arising from the two stable isotopes of chlorine: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two prominent peaks for the molecular ion, separated by approximately 2 Da. The peak corresponding to the molecule containing ³⁵Cl ([M]⁺) will have an intensity roughly three times that of the peak for the molecule containing ³⁷Cl ([M+2]⁺). The precise mass difference and the intensity ratio are definitive indicators of the presence of a single chlorine atom in the molecule.

Table 3: HR-ESIMS Data for the Molecular Ion of this compound

Ion FormulaIsotope CompositionCalculated Exact Mass (Da)Relative Abundance (%)
[C₆H₉³⁵Cl]⁺¹²C₆¹H₉³⁵Cl116.03928100.00
[C₆H₉³⁷Cl]⁺¹²C₆¹H₉³⁷Cl118.0363332.00

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups and molecular structure of this compound. edinst.comtriprinceton.org Both methods probe the vibrational modes of a molecule, but they are governed by different selection rules. A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in the molecule's polarizability. edinst.com

For this compound, these techniques can identify characteristic vibrations of the C=C, C-Cl, and C-H bonds.

C-H Vibrations: The stretching vibrations of the sp² C-H bonds (vinylic hydrogens) are expected to appear above 3000 cm⁻¹. The out-of-plane bending vibrations (wagging) of the C-H bonds on the cis-disubstituted double bond are particularly informative and typically produce a strong band in the IR spectrum around 675-730 cm⁻¹.

C=C Vibrations: The C=C stretching vibrations will give rise to bands in the 1640-1680 cm⁻¹ region. The vinyl C=C stretch is often more intense in the Raman spectrum, while the internal cis-C=C stretch may be weaker but still observable.

C-Cl Vibrations: The C-Cl stretching vibration is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. This band is usually strong in the IR spectrum due to the polarity of the bond.

The combination of IR and Raman spectra provides a more complete picture of the molecule's vibrational modes. youtube.com For instance, symmetrical vibrations may be weak or inactive in the IR spectrum but strong in the Raman spectrum. Conformational studies can also be performed, as the vibrational frequencies of certain modes, particularly in the low-frequency region, are sensitive to the molecule's three-dimensional shape and the rotational isomers present in a sample. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical IR ActivityTypical Raman Activity
C-H Stretch (sp²)=C-H3010 - 3095MediumMedium
C-H Stretch (sp³)-C-H2850 - 2960MediumMedium
C=C StretchC=C1640 - 1680Medium-WeakStrong
C-H Out-of-Plane Bendcis-RHC=CHR675 - 730StrongWeak
C-Cl StretchC-Cl600 - 800StrongMedium

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to study reaction mechanisms, transition states, and electronic properties. However, a targeted search for DFT studies on cis-1-Chloro-1,5-hexadiene yielded no specific results.

Investigation of Reaction Mechanisms and Energy Profiles

No dedicated studies investigating the reaction mechanisms and associated energy profiles of this compound using DFT were found. While the compound is known to undergo reactions typical of alkenes and halogenated compounds, such as cycloadditions and eliminations, the specific pathways, activation energies, and reaction coordinates have not been detailed in the literature through DFT calculations.

Analysis of Transition States and Intermediates

The identification and analysis of transition states and reaction intermediates are crucial for understanding reaction kinetics and mechanisms. There are no available studies that specifically report on the DFT-calculated geometries, energies, or vibrational frequencies of transition states or intermediates involving this compound.

Electronic Structure Analysis and Bonding Character

An analysis of electronic structure provides insight into a molecule's reactivity, stability, and spectroscopic properties. Literature detailing DFT-based analyses of the molecular orbitals (such as HOMO and LUMO), electron density distribution, or the nature of the carbon-chlorine bond in this compound could not be located.

Quantum Chemical Calculations for Stereochemical Preferences

Molecular Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including conformational changes and interactions with other molecules. A search for MD studies of this compound, which could provide insight into its conformational landscape and dynamic behavior in various environments, did not yield any specific results.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling, such as the development of Quantitative Structure-Activity Relationship (QSAR) models, is used to forecast the chemical reactivity and selectivity of compounds. There is no evidence in the scientific literature of such predictive models being developed or validated specifically for this compound.

Applications of Cis 1 Chloro 1,5 Hexadiene in Advanced Organic Synthesis

Precursor for Complex Organic Molecules

Cis-1-chloro-1,5-hexadiene serves as a valuable starting material for the construction of complex cyclic and polycyclic frameworks. The strategic placement of its functional groups allows for sequential and controlled bond-forming reactions, enabling the synthesis of elaborate molecular structures.

Synthesis of Annulenes and Conjugated Macrocyclic Systems

While the direct application of this compound in the synthesis of annulenes and other conjugated macrocyclic systems is not extensively documented in scientific literature, its parent structure, 1,5-hexadiene (B165246), provides a conceptual basis for such transformations. The construction of large, conjugated ring systems often involves the coupling and cyclization of smaller unsaturated fragments. In principle, derivatives of this compound could be envisioned as precursors to larger diene or polyene segments necessary for the assembly of macrocyclic structures. However, current research has not prominently featured this specific application.

Construction of Bicyclic and Polycyclic Skeletons

The 1,5-diene motif within this compound is particularly amenable to intramolecular cyclization reactions, providing a powerful strategy for the construction of bicyclic and polycyclic skeletons. A notable example is the visible light-mediated photocatalytic [2+2] cycloaddition of 1,5-hexadienes, which yields bicyclo[2.1.1]hexanes. nih.gov This method allows for the creation of bridged bicyclic structures that are of significant interest in medicinal chemistry as bioisosteres for substituted benzenes. nih.gov The reaction proceeds under mild conditions and demonstrates the utility of the 1,5-hexadiene framework in generating three-dimensional complexity from a linear precursor. nih.gov

Furthermore, the parent 1,5-hexadiene system can undergo intramolecular cyclization mediated by reagents such as benzeneselenenyl chloride to form substituted cyclohexanes. smolecule.com This highlights the propensity of the diene system to participate in carbon-carbon bond formation to construct cyclic frameworks. smolecule.com While these examples primarily focus on the reactivity of the diene portion, the presence of the allylic chloride in this compound offers an additional functional handle for subsequent modifications and ring-forming reactions, further expanding its potential in the synthesis of complex polycyclic molecules.

Reaction TypeReagents/ConditionsProduct SkeletonReference
Photocatalytic [2+2] CycloadditionVisible light, photocatalystBicyclo[2.1.1]hexane nih.gov
Electrophilic CyclizationBenzeneselenenyl chlorideSubstituted cyclohexane smolecule.com

Intermediate in Natural Product Synthesis

The use of this compound as a direct intermediate in the total synthesis of natural products is not a widely reported strategy. The synthesis of natural products often relies on the use of chiral building blocks and highly stereoselective reactions to construct complex, polyfunctionalized molecules. While the bicyclic and polycyclic frameworks that can be generated from 1,5-hexadiene derivatives are prevalent in many natural products, such as terpenoids and steroids, the specific incorporation of this compound into these synthetic routes has not been a major focus of published research. The development of chemoenzymatic approaches and stereoselective catalytic methods has provided alternative and often more efficient pathways to these complex molecular targets.

Synthesis of Novel Polymeric Materials

This compound and its parent diene are valuable monomers in the synthesis of specialized polymers with unique architectures and properties. The ability of the 1,5-diene unit to undergo cyclopolymerization and to act as a ligand for transition metals has been exploited in the creation of advanced polymeric materials.

Precursors for Poly(methylene-1,3-cyclopentane) (PMCP)

The copolymerization of 1,5-hexadiene with other olefins, catalyzed by organometallic complexes, is a key method for producing polymers containing methylene-1,3-cyclopentane (MCP) units within the polymer backbone. For instance, dimethyl(pyridylamido)hafnium-based catalysts have been successfully employed for the copolymerization of propylene and 1,5-hexadiene, resulting in copolymers with incorporated cyclopentane rings. This cyclopolymerization process is a result of the intramolecular cyclization of the 1,5-hexadiene monomer during the polymerization reaction. The inclusion of these cyclic units in the polymer chain can significantly alter the material's properties, such as its thermal stability and mechanical behavior.

Catalyst SystemComonomerResulting Polymer Structure
Dimethyl(pyridylamido)hafnium/[Ph3C][B(C6F5)4]/AliBu3PropylenePropylene-co-PMCP
Dimethylpyridylamidohafnium/organoboronButene-1Butene-1-co-PMCP

Incorporation into Single-Chain Nanoparticles (SCNPs)

The 1,5-hexadiene moiety plays a crucial role in the synthesis of organometallic single-chain nanoparticles (SCNPs). These are individual polymer chains that are folded into compact, nanoparticle-like structures through intramolecular cross-linking. In one approach, Rh(I) complexes containing labile 1,5-hexadiene ligands are used as cross-linkers. These complexes can undergo ligand exchange with 1,5-hexadiene units present in polymers such as 1,4-polybutadiene, leading to the formation of Rh(I)-crosslinked SCNPs. The choice of 1,5-hexadiene as a ligand is critical, as it provides the appropriate balance of stability and lability to facilitate efficient polymer folding. This method allows for the creation of novel organometallic nanoparticles with potential applications in catalysis and materials science.

Polymer PrecursorCross-linking AgentNanoparticle Type
1,4-Polybutadiene (PBD)μ-halo(1,5-hexadiene)Rh(I) dimerRh(I)-SCNP
1,5-Polycyclooctadiene (PCOD)μ-halo(1,5-hexadiene)Rh(I) dimerRh(I)-SCNP

Functionalization of Silsesquioxanes

The direct application of this compound for the functionalization of silsesquioxanes is not widely reported in scientific literature. However, the synthesis of functionalized silsesquioxanes, which are hybrid organosilicon compounds with a cage-like structure, often involves precursors with reactive organic groups. The 1,5-hexadiene framework is known to participate in hydrosilylation reactions, a common method for creating silicon-carbon bonds. This suggests a potential, though not explicitly documented, pathway where this compound could be used to introduce a chloro-functional hexenyl group onto a silsesquioxane core. Such a functionalized silsesquioxane could then serve as a versatile intermediate for further chemical modifications.

Development of Catalytic Ligands and Metal Complexes

The 1,5-hexadiene structure is a recognized ligand in organometallic chemistry. As an unconjugated diene, this compound possesses the capability to act as a chelating ligand, coordinating to a metal center through its two double bonds. The presence of the allylic chloride introduces a reactive site that could be used to anchor the ligand to other molecules or to influence the electronic properties of the resulting metal complex. While specific research detailing the synthesis of catalytic ligands from this compound is limited, its structure is theoretically suitable for forming stable complexes with various transition metals, which could find use in catalysis.

Chloro(hexadiene)rhodium(I) Dimer as a Catalyst

A prominent catalyst in organic synthesis is Chloro(1,5-hexadiene)rhodium(I) dimer. It is crucial to note that the ligand in this complex is 1,5-hexadiene (C₆H₁₀), not this compound. alfachemic.comsigmaaldrich.com This organometallic compound is a yellow-orange crystalline powder that serves as a versatile catalyst precursor. alfachemic.com

This rhodium dimer is particularly effective as a catalyst for hydrogenation and enantioselective hydrosilylation reactions. alfachemic.comsigmaaldrich.comnbinno.com Its utility in facilitating these precise and efficient chemical transformations makes it a valuable tool in the synthesis of fine chemicals and complex molecules. nbinno.com

Table 1: Properties of Chloro(1,5-hexadiene)rhodium(I) Dimer

Property Value
CAS Number 32965-49-4
Molecular Formula C₁₂H₂₀Cl₂Rh₂
Molecular Weight 441.00 g/mol
Appearance Golden crystalline powder
Melting Point 118-120 °C

Data sourced from Alfa Chemistry and Sigma-Aldrich. alfachemic.comsigmaaldrich.com

Platinum-Diene Complexes in Catalysis

The formation of specific platinum-diene complexes utilizing this compound as the ligand is not extensively detailed in the available literature. Platinum complexes are widely used in catalysis, and diene ligands are common components of such catalysts. Theoretically, the diene functionality of this compound could coordinate to a platinum(II) center to form a stable complex. The specific stereochemistry and the presence of the chloro substituent would influence the stability and catalytic activity of such a complex, but dedicated studies on this particular ligand are not prominent.

Role in Asymmetric Synthesis as Chiral Building Block

A chiral building block is an enantiomerically pure compound used as a starting material in the synthesis of more complex chiral molecules. this compound is an achiral molecule, as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it cannot be classified as a chiral building block.

However, the compound is prochiral, meaning it has the potential to be converted into a chiral molecule in a single reaction step. An asymmetric reaction, such as an enantioselective epoxidation or dihydroxylation at one of the double bonds, could transform the achiral this compound into a chiral product. This would involve the use of a chiral catalyst or reagent to control the stereochemical outcome. nih.govnih.gov While this is a common strategy in asymmetric synthesis, specific examples employing this compound as the prochiral substrate are not readily found in published research.

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Pathways

The precise control over the stereochemistry of the vinyl chloride is paramount for many potential applications of cis-1-Chloro-1,5-hexadiene. While methods for the synthesis of functionalized dienes are continually advancing, the development of highly efficient and stereoselective pathways to this specific compound remains a critical area for future investigation.

Current research points towards rhodium-catalyzed cooligomerization of ethylene (B1197577) and butadiene as a promising route, reportedly achieving high stereoselectivity. snnu.edu.cn Future research will likely focus on optimizing these catalytic systems. The exploration of new ligand architectures for the rhodium catalyst could further enhance stereocontrol and catalytic turnover numbers. A key challenge will be to develop catalysts that not only favor the cis geometry of the double bond but also exhibit high regioselectivity, minimizing the formation of other isomers.

Beyond rhodium catalysis, the development of alternative stereoselective methods is a significant research direction. This could involve exploring other transition metal catalysts, such as those based on cobalt or palladium, which have shown efficacy in the synthesis of other complex dienes. nih.gov Furthermore, organocatalytic approaches, which offer the benefits of being metal-free and often highly enantioselective, could provide a novel and sustainable route to chiral derivatives of this compound. A major challenge in this area will be the development of catalysts that can effectively control the stereochemistry of the chlorination step in the presence of the diene functionality.

A comparative analysis of potential stereoselective synthetic pathways is presented in the table below, highlighting key areas for future research focus.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Rhodium-Catalyzed Cooligomerization High stereoselectivity demonstrated.Ligand optimization for improved efficiency and regioselectivity.
Cobalt/Palladium Catalysis Potential for alternative reactivity and selectivity.Catalyst design for specific control of cis-chloroalkene formation.
Organocatalysis Metal-free, potential for high enantioselectivity.Development of catalysts for stereoselective chlorination of dienes.
Organolithium Routes Established for some stereoselective syntheses.Control of reactivity and prevention of side reactions.

Exploration of New Catalytic Transformations

The bifunctional nature of this compound, with its vinyl chloride and terminal alkene moieties, makes it an attractive substrate for a variety of catalytic transformations. Future research in this area will likely focus on leveraging this reactivity to construct complex molecular architectures.

Cross-Coupling Reactions: The vinyl chloride group is a suitable handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govfrontiersin.orgmdpi.com A significant research avenue is the application of modern palladium catalysis, utilizing sterically hindered and electron-rich phosphine (B1218219) ligands, to efficiently couple this compound with a wide range of organoboron reagents. researchgate.net This would provide a modular approach to novel substituted dienes. A key challenge will be to achieve high yields and retention of the cis stereochemistry under the reaction conditions.

Olefin Metathesis: The terminal double bond in this compound opens the door to olefin metathesis reactions. mdpi.comnih.govnih.gov Ring-closing metathesis (RCM) could be employed to synthesize chlorinated cyclic compounds, while cross-metathesis would allow for the introduction of various functional groups at the terminus of the six-carbon chain. Future work should explore the compatibility of various ruthenium- and molybdenum-based metathesis catalysts with the vinyl chloride functionality. A challenge will be to prevent catalyst deactivation and control the stereochemical outcome of the newly formed double bond.

The table below outlines potential catalytic transformations and the associated research opportunities.

Catalytic TransformationPotential ProductsFuture Research Focus
Suzuki-Miyaura Coupling Substituted cis-dienesOptimization of catalyst systems for high yield and stereoretention.
Heck Coupling Functionalized dienesExploring regioselectivity and catalyst compatibility.
Ring-Closing Metathesis Chlorinated cyclic compoundsCatalyst selection for efficient cyclization.
Cross-Metathesis Terminally functionalized chloro-dienesControl of E/Z selectivity of the new double bond.

Advanced Computational Modeling of Complex Reaction Networks

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a crucial role in advancing the understanding and application of this compound. researchgate.netacs.orgarxiv.orgnih.govwhiterose.ac.uk Future research in this area will focus on building detailed computational models to predict reactivity, elucidate reaction mechanisms, and guide the design of new catalysts and processes.

Modeling Stereoselective Synthesis: DFT calculations can be employed to investigate the transition states of various catalytic cycles involved in the synthesis of this compound. researchgate.net By modeling the rhodium-catalyzed cooligomerization, for instance, researchers can gain insights into the factors that govern the observed stereoselectivity. mdpi.com This understanding can then be used to rationally design new ligands that enhance the desired stereochemical outcome. A significant challenge is the accurate modeling of the complex interplay of steric and electronic effects in the catalyst-substrate interactions.

Predicting Reactivity in Catalytic Transformations: Computational studies can also be used to predict the feasibility and outcome of new catalytic transformations involving this compound. By calculating the energy profiles for reactions such as Suzuki-Miyaura coupling or olefin metathesis, researchers can identify the most promising catalyst systems and reaction conditions before extensive experimental work is undertaken.

Investigating Reaction Networks: More advanced computational models can be developed to simulate complex reaction networks, taking into account competing reaction pathways and the formation of byproducts. This will be particularly important for understanding and optimizing industrial processes involving this compound.

Computational ApproachResearch ApplicationKey Challenges
DFT Transition State Analysis Elucidating the origin of stereoselectivity in synthesis.Accurately modeling catalyst-substrate interactions.
Reaction Energy Profiling Predicting the feasibility of novel catalytic reactions.Selecting appropriate computational models and functionals.
Kinetic Modeling Simulating complex reaction networks and predicting product distributions.Obtaining accurate kinetic parameters for elementary reaction steps.

Integration into Materials Science for Emerging Applications

The presence of a polymerizable diene system and a reactive chlorine atom suggests that this compound could be a valuable monomer for the synthesis of novel polymers with tailored properties. Future research in this area will focus on the polymerization of this compound and the characterization of the resulting materials.

Synthesis of Novel Elastomers: Drawing parallels with chloroprene, the monomer for neoprene, this compound could potentially be polymerized to produce new types of synthetic rubbers. libretexts.orglibretexts.orgopenstax.org The cis configuration of the double bond could lead to polymers with distinct microstructures and, consequently, unique mechanical properties. Research should focus on exploring different polymerization techniques, such as free-radical, anionic, and coordination polymerization, to control the polymer architecture.

Functionalized Polymers: The chlorine atom in the polymer backbone can serve as a handle for post-polymerization modification. This would allow for the introduction of a wide range of functional groups, leading to materials with tailored properties such as improved adhesion, flame retardancy, or chemical resistance. researchgate.net

Chlorinated Block Copolymers: There is potential to create novel block copolymers by incorporating this compound with other monomers. This could lead to materials with unique phase-separated morphologies and a combination of properties from the different polymer blocks. researchgate.net

The table below summarizes the potential applications in materials science and the corresponding research avenues.

Polymer TypePotential PropertiesFuture Research Directions
Homopolymers Novel elastomeric properties.Investigation of polymerization methods and material characterization.
Functionalized Polymers Enhanced adhesion, flame retardancy, chemical resistance.Development of efficient post-polymerization modification strategies.
Block Copolymers Unique morphologies and combined properties.Controlled polymerization techniques for block copolymer synthesis.

Environmental Chemical Research (focus on fate and transformation, not toxicity)

Understanding the environmental fate and transformation of this compound is crucial for assessing its environmental impact. Future research in this area should focus on elucidating the abiotic and biotic degradation pathways of this compound.

Abiotic Degradation: The presence of unsaturated bonds and a chlorine substituent suggests that this compound could be susceptible to abiotic degradation processes in the environment, such as hydrolysis and oxidation. cloudfront.netnih.gov Research should investigate the rates and products of these reactions under various environmental conditions (e.g., pH, temperature, presence of oxidants). The vinyl chloride moiety may undergo nucleophilic substitution or elimination reactions.

Biotic Degradation: The biodegradation of chlorinated hydrocarbons is a well-established field, and it is likely that microorganisms could play a role in the transformation of this compound. nih.govwur.nl Future studies should aim to identify microbial consortia or specific enzymes capable of degrading this compound. Potential pathways include reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom, and oxidative degradation, where the double bonds are attacked. researchgate.net A key challenge will be to identify the specific metabolic pathways and the resulting degradation products.

The table below outlines key areas for environmental chemical research.

Degradation PathwayKey ProcessesResearch Questions
Abiotic Hydrolysis, OxidationWhat are the rates and products under different environmental conditions?
Biotic Reductive Dechlorination, OxidationWhich microorganisms and enzymes are involved? What are the metabolic pathways?

Q & A

How can researchers ensure reproducibility in the synthesis of cis-1-chloro-1,5-hexadiene?

Methodological Answer:
To ensure reproducibility, document all synthesis steps with granularity, including reagent purity (>98%, verified by GC/HPLC), reaction conditions (temperature, solvent, catalysts), and purification methods (e.g., column chromatography parameters). Use standardized nomenclature and avoid brand-specific equipment descriptors . Provide spectral data (NMR, IR) in the main text for key intermediates and final products, with raw data and detailed chromatograms in supplementary materials . For novel steps, validate outcomes against control reactions and include error margins for yields.

What advanced strategies resolve contradictions in reported thermodynamic properties of this compound?

Methodological Answer:
Contradictions in thermodynamic data (e.g., enthalpy of formation, vapor pressure) often arise from differing experimental setups or computational models. To address this:

  • Cross-validate data using multiple techniques (e.g., calorimetry, gas-phase spectroscopy, and DFT calculations with benchmarked functionals like B3LYP/6-31G*) .
  • Compare results with structurally analogous compounds (e.g., cis-1,3-hexadiene) to identify systematic errors .
  • Publish raw datasets and computational input files to enable peer validation .

How should researchers design experiments to optimize stereoselectivity in this compound synthesis?

Methodological Answer:
Adopt a factorial design approach:

  • Variables: Catalyst loading (e.g., Rh-based complexes), solvent polarity, temperature .
  • Response metrics: % yield, enantiomeric excess (EE) via chiral GC, and stereochemical consistency across batches.
  • Controls: Include a non-catalytic reaction and a known stereoselective reaction (e.g., Sharpless epoxidation) as a benchmark .
  • Data analysis: Use ANOVA to identify significant variables and optimize conditions iteratively .

What statistical methods are critical for analyzing spectral data of this compound?

Methodological Answer:

  • NMR/IR peak assignment: Use line-shape analysis and coupling constant (JJ-value) calculations to confirm cis configuration. Compare with databases (e.g., NIST Chemistry WebBook) .
  • Quantitative analysis: Apply integration errors (<5% deviation) and signal-to-noise thresholds (>10:1) for purity assessments .
  • Multivariate analysis: For complex mixtures, employ PCA (Principal Component Analysis) to deconvolute overlapping peaks .

How can computational modeling predict reactivity trends in this compound?

Methodological Answer:

  • DFT studies: Optimize geometry at the M06-2X/def2-TZVP level to assess frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity in Diels-Alder reactions .
  • MD simulations: Model solvent effects (e.g., toluene vs. THF) on reaction kinetics using OPLS-AA force fields .
  • Validation: Compare computed activation energies with experimental Arrhenius plots .

What safety protocols mitigate risks during this compound handling?

Methodological Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, splash goggles, and fume hoods with >100 ft/min face velocity .
  • Spill management: Neutralize chlorinated compounds with activated carbon or sodium bicarbonate; avoid water to prevent hydrolysis .
  • Toxicity screening: Conduct Ames tests for mutagenicity and LC50 assays for aquatic toxicity before scaling up .

How should researchers address discrepancies in reported reaction mechanisms involving this compound?

Methodological Answer:

  • Mechanistic probes: Use isotopic labeling (e.g., 13^{13}C at the chloro position) to track bond cleavage/formation via NMR .
  • Kinetic isotope effects (KIE): Compare kH/kDk_H/k_D ratios to distinguish between concerted and stepwise pathways .
  • Theoretical validation: Perform QM/MM simulations to identify transition states and compare with experimental kinetic data .

What criteria define a robust literature review for this compound research?

Methodological Answer:

  • Source selection: Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and avoid non-vetted platforms like BenchChem .
  • Critical appraisal: Flag studies lacking spectral validation or mechanistic detail. Cross-reference patents with academic papers for industrial relevance .
  • Gaps identification: Use tools like VOSviewer to map research trends and highlight understudied areas (e.g., photochemical reactivity) .

How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

  • Chromatography: GC-MS with a polar capillary column (e.g., DB-WAX) to separate stereoisomers; retention index matching against standards .
  • Elemental analysis: Confirm C/H/Cl ratios within ±0.3% of theoretical values .
  • DSC/TGA: Monitor decomposition profiles to detect impurities affecting thermal stability .

What methodologies ensure ethical data presentation in publications on this compound?

Methodological Answer:

  • Raw data archiving: Deposit spectra, chromatograms, and crystallographic files in repositories like Zenodo or ICSP .
  • Conflict disclosure: Declare funding sources and patent applications in the acknowledgments section .
  • Plagiarism checks: Use Turnitin or iThenticate to ensure <15% similarity index, excluding references .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.